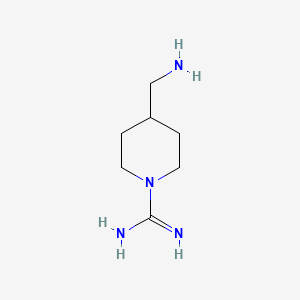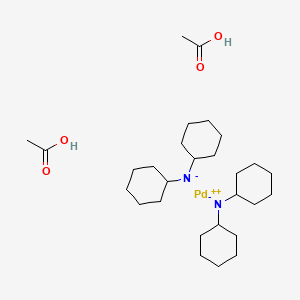
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene is a derivative of 2,2-dimethyl-2H-chromene, a compound known for its diverse biological activities. This compound is part of the chromene family, which is characterized by a benzopyran skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene typically involves the reaction of salicylaldehydes with acetyl acetone and alcohol in the presence of a catalyst such as tetra-n-butylammonium fluoride (TBAF). This one-pot three-component reaction is known for its simplicity and efficiency . The reaction conditions include:
Reactants: Salicylaldehydes, acetyl acetone, and alcohol
Catalyst: Tetra-n-butylammonium fluoride (TBAF)
Temperature: Room temperature to 50°C
Solvent: Dry acetone
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogens in the presence of a catalyst or alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,3-diones, while reduction could produce chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antifungal activity against various phytopathogenic fungi.
Industry: Could be used in the development of environmentally friendly fungicides for agricultural use.
Wirkmechanismus
The mechanism of action of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyl-2H-chromene: The parent compound, known for its diverse biological activities.
7-methoxy-2,2-dimethylchromene: Similar structure with a methoxy group at the 7th position.
5-isobutoxy-2,2-dimethylchromene: Similar structure with an isobutoxy group at the 5th position.
Eigenschaften
CAS-Nummer |
94244-83-4 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethyl-7-(2-methylpropoxy)chromene |
InChI |
InChI=1S/C16H22O3/c1-11(2)10-18-12-8-14(17-5)13-6-7-16(3,4)19-15(13)9-12/h6-9,11H,10H2,1-5H3 |
InChI-Schlüssel |
QGCMNXPIZGRUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Aminophenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8744998.png)







![5-Chloro-2-hydroxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8745053.png)

